Superior In Vitro Potency in HCV Replicon Assay Relative to Sofosbuvir and Uprifosbuvir
Adafosbuvir (AL-335) demonstrates a replicon EC50 of 0.07 μM, representing approximately 714-fold greater potency than the parent nucleoside of sofosbuvir (EC50 > 50 μM) and 4.6-fold greater potency than uprifosbuvir prodrug (EC50 = 0.32 μM) [1]. This differential reflects the compound's optimized phosphoramidate prodrug design enabling superior intracellular delivery of the active triphosphate species.
| Evidence Dimension | HCV replicon antiviral activity |
|---|---|
| Target Compound Data | EC50 = 0.07 μM |
| Comparator Or Baseline | Sofosbuvir parent nucleoside (EC50 > 50 μM); Uprifosbuvir prodrug (EC50 = 0.32 μM) |
| Quantified Difference | Adafosbuvir is ~714-fold more potent than sofosbuvir parent nucleoside; 4.6-fold more potent than uprifosbuvir prodrug |
| Conditions | HCV subgenomic replicon assay in Huh-7 cells |
Why This Matters
This potency differential is critical for researchers requiring the lowest achievable effective concentration in cell-based HCV infection models, enabling dose-response studies with reduced compound consumption and minimized off-target cytotoxicity.
- [1] Ma H, Leveque V, De Witte A, et al. Inhibition of HCV replication by nucleoside and nucleotide analogs. In: Antiviral Chemistry & Chemotherapy Supplementary Data. ACS Med Chem Lett. 2022;13(3):Table 1. View Source
